6-Ethynylpicolinonitrile
Overview
Description
Scientific Research Applications
Diagnostic Imaging in Alzheimer's Disease
6-Ethynyl-1,2,4-triazine, a derivative related to 6-Ethynylpicolinonitrile, was utilized to create a hydrophobic radiofluorinated derivative ([18F]FDDNP) for positron emission tomography (PET). This compound helped in determining the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients. The study found that the [18F]FDDNP had a greater accumulation and slower clearance in brain areas dense with amyloid plaques and neurofibrillary tangles, correlating with lower memory performance scores. This advancement in non-invasive diagnostic imaging is critical for monitoring the development of Alzheimer's disease and could assist in evaluating responses to experimental treatments (Shoghi-Jadid et al., 2002).
Advantages in Medicinal Chemistry
The acetylene (ethynyl) group, a structural feature of 6-Ethynylpicolinonitrile, is recognized for its significance in medicinal chemistry. It's used extensively in drug discovery and development due to its ability to target a wide range of therapeutic proteins efficiently. The terminal alkyne functionality is often introduced in chemical biology probes as a click handle, aiding in identifying molecular targets and assessing target engagement. The study emphasizes the physicochemical properties of the ethynyl group and its impact on chemical biology approaches, showcasing its broad exploitation in medicinal chemistry (Talele, 2020).
Chemical Biology and DNA Labeling
6-Ethynyl-1,2,4-triazine, a small bioorthogonally reactive group related to 6-Ethynylpicolinonitrile, is leveraged for fluorescent labeling of oligonucleotides. This group was synthetically attached to nucleotide triphosphates and used in primer extension experiments and PCR amplification to yield multilabeled oligonucleotides. This approach demonstrates that bioorthogonal labeling strategies are more suitable for certain nucleotides, suggesting its potential utility in chemical biology and DNA research (Reisacher et al., 2019).
properties
IUPAC Name |
6-ethynylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-7-4-3-5-8(6-9)10-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPXSWCDFXYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylpicolinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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